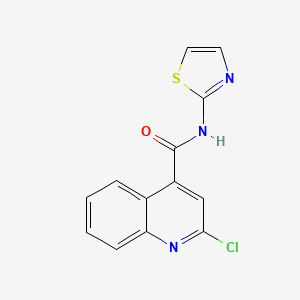
2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a thiazole ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated ketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline-thiazole intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The thiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
科学的研究の応用
2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with DNA replication.
類似化合物との比較
Similar Compounds
2-chloroquinoline-4-carboxamide: Lacks the thiazole ring, which may result in different biological activity.
N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: Lacks the chlorine atom, which can affect its reactivity and interactions with biological targets.
2-chloro-N-(1,3-thiazol-2-yl)quinoline: Lacks the carboxamide group, which can influence its solubility and bioavailability.
Uniqueness
2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the presence of both the thiazole ring and the carboxamide group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. The chlorine atom also contributes to its reactivity, making it a versatile compound for further chemical modifications.
特性
CAS番号 |
444078-55-1 |
|---|---|
分子式 |
C13H8ClN3OS |
分子量 |
289.74 g/mol |
IUPAC名 |
2-chloro-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-11-7-9(8-3-1-2-4-10(8)16-11)12(18)17-13-15-5-6-19-13/h1-7H,(H,15,17,18) |
InChIキー |
RCXIWSITBRTTDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NC3=NC=CS3 |
溶解性 |
5.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


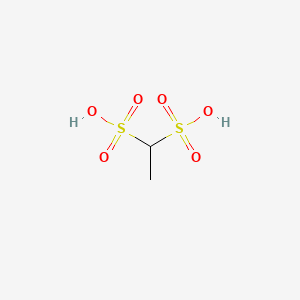
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)
![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
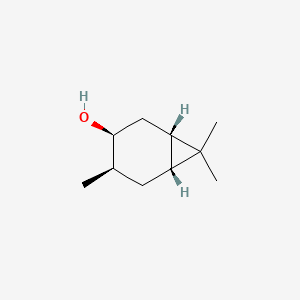
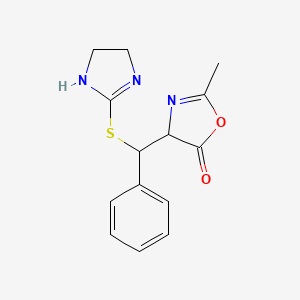
![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14156586.png)
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
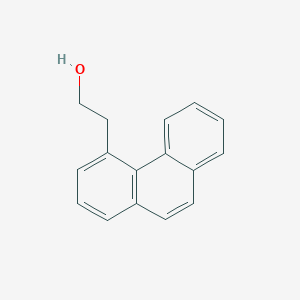
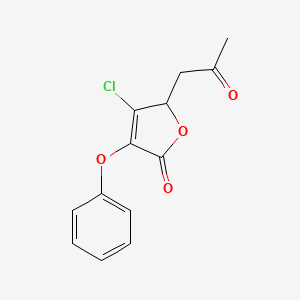
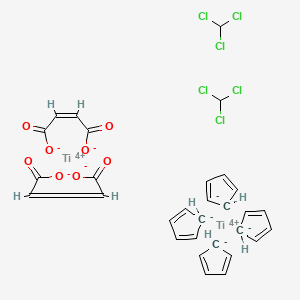

![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

